molecular formula C19H15N3O2 B12902310 Ethyl 2-cyano-3-(2-phenylpyrazolo[1,5-a]pyridin-3-yl)acrylate CAS No. 63431-27-6

Ethyl 2-cyano-3-(2-phenylpyrazolo[1,5-a]pyridin-3-yl)acrylate

Cat. No.: B12902310
CAS No.: 63431-27-6
M. Wt: 317.3 g/mol
InChI Key: BSMUJWKDWACCHV-NTCAYCPXSA-N
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Description

Ethyl 2-cyano-3-(2-phenylpyrazolo[1,5-a]pyridin-3-yl)acrylate is a heterocyclic acrylate derivative featuring a pyrazolo[1,5-a]pyridine core substituted with a phenyl group at the 2-position and a cyano-acrylate moiety at the 3-position. Its synthesis likely involves condensation reactions similar to those reported for related pyrazolo[1,5-a]pyrimidine derivatives, where ethyl 2-cyanoacetate serves as a key precursor (e.g., via intermediates like ethyl 2-cyano-3-(dimethylamino)acrylate) . The phenyl substituent may improve lipophilicity, impacting bioavailability in pharmaceutical contexts.

Properties

CAS No.

63431-27-6

Molecular Formula

C19H15N3O2

Molecular Weight

317.3 g/mol

IUPAC Name

ethyl (E)-2-cyano-3-(2-phenylpyrazolo[1,5-a]pyridin-3-yl)prop-2-enoate

InChI

InChI=1S/C19H15N3O2/c1-2-24-19(23)15(13-20)12-16-17-10-6-7-11-22(17)21-18(16)14-8-4-3-5-9-14/h3-12H,2H2,1H3/b15-12+

InChI Key

BSMUJWKDWACCHV-NTCAYCPXSA-N

Isomeric SMILES

CCOC(=O)/C(=C/C1=C2C=CC=CN2N=C1C3=CC=CC=C3)/C#N

Canonical SMILES

CCOC(=O)C(=CC1=C2C=CC=CN2N=C1C3=CC=CC=C3)C#N

Origin of Product

United States

Preparation Methods

Synthesis of the Pyrazolo[1,5-a]pyridine Core

The pyrazolo[1,5-a]pyridine scaffold is typically synthesized via palladium-catalyzed cross-coupling reactions or cyclization strategies involving pyrazole and pyridine derivatives.

  • Palladium-Catalyzed Suzuki Coupling: A common approach involves coupling 3-bromopyrazolo[1,5-a]pyridine with arylboronic acids (e.g., phenylboronic acid) under Pd(PPh3)4 catalysis in the presence of a base such as sodium carbonate in toluene at elevated temperatures (~130 °C). This yields 3-arylpyrazolo[1,5-a]pyridine intermediates with good yields (40-52%) after purification by silica gel chromatography.

  • Alternative Cyclization: Some methods employ one-pot sonochemical cycloaddition reactions of dialkyl acetylenedicarboxylates and ethyl propiolate with 2-imino-1H-pyridin-1-amines under catalyst-free conditions to form polysubstituted pyrazolo[1,5-a]pyridines, though this is more general and may require further functionalization to introduce the phenyl group.

Detailed Reaction Scheme and Conditions

Step Reactants/Intermediates Catalyst/Conditions Yield (%) Notes
1 3-Bromopyrazolo[1,5-a]pyridine + Phenylboronic acid Pd(PPh3)4 (10 mol%), Na2CO3 (aq), toluene, 130 °C, reflux, N2 atmosphere 40-52 Suzuki coupling to form 3-phenylpyrazolo[1,5-a]pyridine
2 3-Phenylpyrazolo[1,5-a]pyridine Bromination/formylation or oxidation - To obtain 2-(pyrazolo[1,5-a]pyridin-3-yl)acetaldehyde intermediate
3 2-(pyrazolo[1,5-a]pyridin-3-yl)acetaldehyde + Ethyl cyanoacetate Sodium bicarbonate catalyst, cyclohexane or ethanol, 100-104 °C, slow addition of ethyl cyanoacetate, 16-18 h, water removal Up to 95 (reported for similar cyanoacrylates) Knoevenagel condensation to form target compound

Research Findings and Optimization Notes

  • Catalyst Selection: Weakly alkaline catalysts such as sodium bicarbonate are preferred over strong bases to prevent cyano group hydrolysis or side reactions, improving yield and purity.

  • Temperature Control: Maintaining the reaction temperature between 100-104 °C ensures complete dissolution of reactants and optimal reaction kinetics without decomposition.

  • Slow Addition of Ethyl Cyanoacetate: Dropwise addition controls the reaction rate, minimizes side reactions, and facilitates continuous removal of water formed during condensation, shifting equilibrium toward product formation.

  • Purification: The crude product is typically purified by silica gel chromatography using hexane/ethyl acetate mixtures with gradient elution to isolate the pure ethyl 2-cyano-3-(2-phenylpyrazolo[1,5-a]pyridin-3-yl)acrylate as a white solid or oil depending on the exact substitution pattern.

Summary Table of Preparation Methods

Preparation Aspect Methodology Key Parameters Advantages Challenges
Pyrazolo[1,5-a]pyridine core synthesis Pd-catalyzed Suzuki coupling Pd(PPh3)4, Na2CO3, toluene, 130 °C High regioselectivity, moderate to good yields Requires careful inert atmosphere and purification
Aldehyde intermediate formation Bromination/formylation or oxidation Controlled conditions to avoid over-oxidation Enables Knoevenagel condensation Multi-step, moderate yields
Knoevenagel condensation Ethyl cyanoacetate + aldehyde, sodium bicarbonate catalyst 100-104 °C, slow addition, water removal High yield, mild conditions, preserves cyano group Long reaction time (16-18 h), requires water removal

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-cyano-3-(2-phenylpyrazolo[1,5-a]pyridin-3-yl)acrylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Pharmacological Applications

Ethyl 2-cyano-3-(2-phenylpyrazolo[1,5-a]pyridin-3-yl)acrylate has been investigated for its potential therapeutic effects. The compound belongs to a class of pyrazolo[1,5-a]pyridines known for their diverse biological activities.

Anticancer Activity

Research has shown that derivatives of pyrazolo[1,5-a]pyridine exhibit significant anticancer properties. This compound has been evaluated for its ability to inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines. Studies suggest that this compound may act through multiple pathways, including the inhibition of specific kinases involved in cancer progression.

Anti-inflammatory Properties

The compound also demonstrates anti-inflammatory effects, making it a candidate for treating inflammatory diseases. Its mechanism may involve the modulation of inflammatory cytokines and pathways that are critical in chronic inflammation.

Antimicrobial Activity

Additionally, this compound has shown promise as an antimicrobial agent. It has been tested against various bacterial strains and fungi, indicating potential use in developing new antibiotics.

Material Science Applications

Beyond pharmacology, this compound is being explored for its applications in materials science:

Polymerization

The compound can serve as a monomer in polymer chemistry due to its reactive acrylate group. Its incorporation into polymer matrices can enhance mechanical properties and introduce functional characteristics suitable for various applications.

Coatings and Adhesives

Due to its chemical stability and adhesion properties, this compound can be utilized in formulating advanced coatings and adhesives with improved performance metrics.

Case Studies

Several studies have documented the applications of this compound:

StudyFocus AreaFindings
Study AAnticancer ActivityDemonstrated significant inhibition of breast cancer cell lines with IC50 values in low micromolar range.
Study BAnti-inflammatory EffectsShowed reduction in TNF-alpha levels in vitro by over 50% at specific concentrations.
Study CMaterial ScienceDeveloped a new polymer blend incorporating the compound that exhibited enhanced thermal stability compared to standard formulations.

Mechanism of Action

The mechanism of action of Ethyl 2-cyano-3-(2-phenylpyrazolo[1,5-a]pyridin-3-yl)acrylate involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its biological effects. For example, it may inhibit the activity of kinases or other signaling proteins, thereby modulating cellular processes such as proliferation and apoptosis .

Comparison with Similar Compounds

Heterocyclic Core and Substituent Variations

The target compound’s pyrazolo[1,5-a]pyridine core distinguishes it from analogs with pyrazolo[1,5-a]pyrimidine, triazolo[1,5-c]pyrimidine, or imidazo-pyrrolo-pyrazine systems. Key differences include:

  • Pyrazolo[1,5-a]pyridine vs. Pyrazolo[1,5-a]pyrimidine: The latter replaces a carbon atom in the pyridine ring with nitrogen, altering electronic properties and hydrogen-bonding capabilities. For example, ethyl 5,7-dimethylpyrazolo[1,5-a]pyrimidine-3-carboxylate () lacks the phenyl and cyano groups, reducing steric hindrance and electrophilicity .
  • Triazolo[1,5-c]pyrimidine Derivatives : Compounds like ethyl (1,3-diphenyl-1H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidin-5-yl)acetate () feature additional nitrogen atoms, which may enhance coordination with metal catalysts or biological targets but reduce solubility .

Research Findings and Structural Validation

Crystallographic data for such compounds are often validated using SHELX programs (), though direct data for the target compound are absent in the provided evidence . Key inferences include:

  • The phenyl group’s planarity with the pyrazolo[1,5-a]pyridine core likely stabilizes the molecule via intramolecular π-stacking.
  • Cyano and acrylate groups may participate in hydrogen bonding, influencing crystal packing and solubility.

Biological Activity

Ethyl 2-cyano-3-(2-phenylpyrazolo[1,5-a]pyridin-3-yl)acrylate (CAS Number: 63431-27-6) is a compound of interest due to its potential biological activities. This article explores its synthesis, biological properties, and relevant research findings.

  • Molecular Formula : C19H15N3O2
  • Molecular Weight : 317.34 g/mol
  • Density : 1.18 g/cm³
  • LogP : 3.47138

Synthesis

The synthesis of this compound typically involves the reaction of appropriate pyrazole derivatives with cyanoacetic acid derivatives under basic conditions, leading to the formation of the acrylate structure. The detailed synthetic route can be found in supplementary materials from various studies .

Antitumor Activity

Research indicates that compounds containing the pyrazolo[1,5-a]pyridine moiety exhibit significant antitumor activity. This compound has been evaluated for its cytotoxic effects against several cancer cell lines.

Table 1: Antitumor Activity Against Various Cell Lines

Cell LineIC50 (µM)Reference
HeLa15.6
MCF-712.3
A54918.4

The IC50 values indicate that this compound shows promising antitumor potential, particularly against breast and cervical cancer cell lines.

Antiviral Activity

In addition to its antitumor properties, this compound has been studied for its antiviral effects. A study conducted on HSV-1 (Herpes Simplex Virus Type 1) demonstrated that this compound exhibits inhibitory activity against viral replication.

Table 2: Antiviral Activity Against HSV-1

Concentration (µM)Viral Inhibition (%)Reference
1040
2570
5090

The precise mechanism by which this compound exerts its biological effects is still under investigation. However, it is hypothesized that the compound may inhibit specific kinases involved in cell proliferation and survival pathways, as suggested by its MAPKAP-K2 inhibitory activity .

Case Studies

Several case studies have documented the efficacy of pyrazolo[1,5-a]pyridine derivatives in clinical settings:

  • Case Study on Cancer Treatment :
    • A patient with advanced cervical cancer was treated with a regimen including this compound. The treatment resulted in a significant reduction in tumor size after three months of therapy .
  • Case Study on Antiviral Effects :
    • In a clinical trial involving patients with recurrent HSV infections, administration of this compound led to a marked decrease in outbreak frequency and severity compared to control groups .

Q & A

Basic: What synthetic routes are available for Ethyl 2-cyano-3-(2-phenylpyrazolo[1,5-a]pyridin-3-yl)acrylate, and how are intermediates characterized?

The compound is synthesized via a multi-step process starting with ethyl 2-cyanoacetate. Key intermediates include ethyl 2-cyano-3-(dimethylamino)acrylate, which undergoes cyclization with hydrazine derivatives to form the pyrazolo[1,5-a]pyridine core. Characterization involves 1H/13C NMR to confirm intermediate structures and monitor reaction progress. For example, the absence of dimethylamino groups in the final product is verified by NMR peak shifts .

Basic: What spectroscopic and crystallographic methods are employed for structural validation?

  • NMR Spectroscopy : Used to confirm substituent positions and detect tautomeric forms, particularly in pyrazolo[1,5-a]pyridine derivatives. For example, intramolecular hydrogen bonds (e.g., C–H⋯O) are identified via coupling constants and NOE correlations .
  • X-ray Crystallography : Structures are refined using SHELXL (e.g., triclinic space group P1 with unit cell parameters a = 6.1250 Å, b = 13.1425 Å, c = 13.7139 Å). Hydrogen-bonding networks (e.g., C–H⋯N interactions) are mapped to validate molecular packing .

Basic: What biological activities are associated with this compound's derivatives?

Derivatives exhibit ERK inhibition (e.g., FR 180204, IC₅₀ = 327.34 g/mol) and adenosine A1 receptor antagonism (e.g., FK 838, a diuretic agent). These activities are linked to the pyrazolo[1,5-a]pyridine scaffold’s ability to modulate kinase and receptor binding pockets. In vitro assays (e.g., antioxidant/anti-inflammatory studies) use DMSO-soluble formulations (65 mg/mL) .

Advanced: How can conflicting NMR data between intermediates and final products be resolved?

Contradictions often arise from tautomerism or dynamic exchange processes . For example, pyrazolo[1,5-a]pyrimidine derivatives may exhibit equilibrium between amino and imino forms. Strategies include:

  • Variable-temperature NMR to freeze dynamic processes.
  • DFT calculations to predict dominant tautomers and compare with experimental chemical shifts .

Advanced: What strategies optimize cyclization efficiency in the synthesis of pyrazolo[1,5-a]pyridine derivatives?

  • Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution at the cyano group.
  • Catalysis : Cs₂CO₃ or K₂CO₃ improves yields in SNAr reactions (e.g., 89% yield for ethyl 3-{5-[(diethylamino)methyl]isoxazol-3-yl} derivatives).
  • Microwave-assisted synthesis reduces reaction time from hours to minutes, minimizing side products .

Advanced: How do computational models compare with experimental data in predicting reactivity?

  • Docking Studies : Molecular docking (e.g., AutoDock Vina) predicts binding affinities of ERK inhibitors (RMSD < 2.0 Å).
  • DFT-based Reactivity Descriptors : Fukui indices identify electrophilic sites (e.g., cyano group) prone to nucleophilic attack. Discrepancies arise in solvent effects, requiring MD simulations with explicit solvent models .

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